molecular formula C21H31N3O4S B11010941 1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione

1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B11010941
M. Wt: 421.6 g/mol
InChI Key: DCZIAAIMDSHORB-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione is a synthetic organic compound that belongs to the class of piperidine and piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and piperazine intermediates, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include alkylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, or antipsychotic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-yl)methanol: Another piperidine derivative with potential pharmacological activities.

    4-(Methylsulfonyl)piperazine: A piperazine derivative used in various chemical syntheses.

Uniqueness

1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione is unique due to its specific combination of piperidine and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H31N3O4S

Molecular Weight

421.6 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C21H31N3O4S/c1-29(27,28)24-15-13-23(14-16-24)21(26)8-7-20(25)22-11-9-19(10-12-22)17-18-5-3-2-4-6-18/h2-6,19H,7-17H2,1H3

InChI Key

DCZIAAIMDSHORB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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